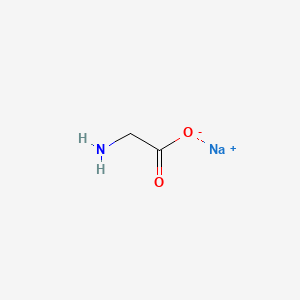
Sodium glycinate
Descripción general
Descripción
Sodium glycinate (SG) is an amino acid salt that has been studied for its potential in carbon dioxide (CO2) capture from gas streams such as sour natural gas and flue gas. It has shown promise due to its good CO2 loading potential, which refers to the mole of CO2 absorbed per mole of amine . SG has been used in various studies to understand its solubility, kinetics, and physicochemical properties in relation to CO2 capture and conversion processes .
Synthesis Analysis
While the provided papers do not detail the synthesis of sodium glycinate itself, they do discuss its application in the synthesis of other compounds. For example, sodium glycinate has been used in the integrated CO2 capture and conversion to produce calcium carbonate, where it facilitates the availability of aqueous carbon species for carbonate precipitation . Additionally, sodium glycinate has been involved in the synthesis of coordination polymers, such as sodium trinitrophloroglucinate, which has been characterized and analyzed for its explosive properties .
Molecular Structure Analysis
The molecular structure of sodium glycinate plays a crucial role in its interaction with CO2. The papers provided do not directly analyze the molecular structure of SG, but they do discuss the structure of related compounds. For instance, the crystal structure of sodium trinitrophloroglucinate was determined, showing that each Na+ ion is six-coordinated to one H2TNPG- anion and four water molecules . Understanding the molecular structure is essential for predicting the behavior of SG in various reactions and conditions.
Chemical Reactions Analysis
Sodium glycinate is primarily studied for its reaction with CO2. The kinetics of CO2 absorption in aqueous SG solutions have been investigated, determining the second-order rate constant and activation energy for the reaction . The reaction between CO2 and SG is a key step in the process of CO2 capture and conversion, and understanding this reaction is vital for improving the efficiency of SG as a solvent .
Physical and Chemical Properties Analysis
The physical and chemical properties of aqueous sodium glycinate solutions have been extensively studied. These properties include density, viscosity, surface tension, alkalinity, and pH, which are measured over a range of concentrations and temperatures . The solubility of CO2 in aqueous SG solutions has been measured, showing that it increases with a decrease in SG concentration and temperature, and with an increase in CO2 partial pressure . The physicochemical properties of SG solutions in the non-precipitation regime have also been measured, providing data on density, viscosity, and refractive index . These properties are crucial for the application of SG in CO2 capture processes, as they affect the efficiency and feasibility of the process .
Aplicaciones Científicas De Investigación
Specific Scientific Field
This application falls under the field of Chemical Engineering and Environmental Sciences .
Comprehensive and Detailed Summary of the Application
Sodium Glycinate has been used as an absorbent to absorb CO2 in a bubble column scrubber under constant pH and temperature environments . This application is particularly relevant to efforts aimed at reducing greenhouse gas emissions .
Detailed Description of the Methods of Application or Experimental Procedures
The study used the Taguchi method for the experimental design . The process parameters included the pH, gas flow rate (Qg), liquid temperature (T), and absorbent concentration (CL) . The effects of these parameters on the absorption efficiency, absorption rate, overall mass transfer coefficient, gas–liquid molar flow rate ratio, CO2 loading, and absorption factor were explored .
Thorough Summary of the Results or Outcomes Obtained
The order of parameter importance was found to be pH > CL > Qg > T . Evidence in the 13 CNMR (Carbon 13 Nuclear Magnetic Resonance) spectra showed that the pH value has an effect on the solution composition, which affects both the absorption efficiency and mass transfer coefficient . There were 18 experiments for regeneration, where the operating temperature was 100–120 °C . The heat of regeneration was measured according to the thermodynamic data . The CO2 loading, the overall mass transfer, and the heats of regeneration correlation were also discussed .
2. Physicochemical Property Analysis
Specific Scientific Field
This application falls under the field of Chemical Engineering and Physical Chemistry .
Comprehensive and Detailed Summary of the Application
Sodium Glycinate, a type of amino acid salt, is used to analyze physicochemical properties such as density, viscosity, and refractive index of aqueous Sodium Glycinate at low concentrations .
Detailed Description of the Methods of Application or Experimental Procedures
The properties were measured at various temperatures ranging from 303.15 to 333.15 K . The densities, viscosities, and refractive indices of low concentrated Sodium Glycinate decrease with an increase in temperature, whereas with increasing the concentration in the solution, all three properties increase .
Thorough Summary of the Results or Outcomes Obtained
The experimental data were correlated with respect to temperature and concentration by establishing the proper correlations .
3. Intermediate in Chemical Synthesis
Specific Scientific Field
This application falls under the field of Chemical Synthesis .
Comprehensive and Detailed Summary of the Application
Sodium Glycinate is a salt of Glycine widely used as an intermediate in chemical synthesis .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary widely depending on the specific synthesis process .
Thorough Summary of the Results or Outcomes Obtained
As an intermediate, Sodium Glycinate can be used in a wide variety of industries including food production, pharmaceutical, and various other industries .
4. Flavor Enhancer in Food Production
Specific Scientific Field
This application falls under the field of Food Science and Technology .
Comprehensive and Detailed Summary of the Application
Sodium Glycinate is widely used as a flavor enhancer in food production . It can improve the taste of various foods.
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application can vary widely depending on the specific food product .
Thorough Summary of the Results or Outcomes Obtained
As a flavor enhancer, Sodium Glycinate can improve the taste of various foods, contributing to a more enjoyable eating experience .
5. Active Ingredient in Pharmaceutical Manufacturing
Specific Scientific Field
This application falls under the field of Pharmaceutical Sciences .
Comprehensive and Detailed Summary of the Application
Sodium Glycinate is widely used as an active ingredient in pharmaceutical manufacturing .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary widely depending on the specific pharmaceutical product .
Thorough Summary of the Results or Outcomes Obtained
As an active ingredient, Sodium Glycinate can contribute to the efficacy of various pharmaceutical products .
6. Intermediate in Various Organic Chemicals
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Comprehensive and Detailed Summary of the Application
Sodium Glycinate is widely used as an intermediate in the manufacturing of various organic chemicals .
Detailed Description of the Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures can vary widely depending on the specific organic chemical being synthesized .
Thorough Summary of the Results or Outcomes Obtained
As an intermediate, Sodium Glycinate can contribute to the synthesis of a wide variety of organic chemicals .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
sodium;2-aminoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2.Na/c3-1-2(4)5;/h1,3H2,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWHFEHKUQVYLF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56-40-6 (Parent) | |
| Record name | Sodium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50884211 | |
| Record name | Glycine, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Solid; [Sigma-Aldrich MSDS] | |
| Record name | Glycine, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17572 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium glycinate | |
CAS RN |
6000-44-8 | |
| Record name | Sodium glycinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006000448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glycine, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium glycinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM GLYCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F6B979BV8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3,6-dichloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1309236.png)
![N'-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-N-phenyloxamide](/img/structure/B1309237.png)
![ethyl N-[4-(trifluoromethyl)benzoyl]ethanehydrazonate](/img/structure/B1309241.png)



![5-[(Z)-phenylmethylidene]-5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione](/img/structure/B1309250.png)
![4-[2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)ethyl]benzenesulfonamide](/img/structure/B1309255.png)
![Ethyl 2-{4-bromo-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B1309265.png)
acetate](/img/structure/B1309271.png)
![(E)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenoic acid](/img/structure/B1309275.png)

![5-[[Amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino]oxy-5-oxopentanoic acid](/img/structure/B1309278.png)
